trans-4-(Fluoromethyl)pyrrolidin-3-ol
Description
Significance of Fluorine in Heterocyclic Systems for Advanced Chemical Synthesis
The introduction of fluorine into heterocyclic systems is a powerful strategy in advanced chemical synthesis, primarily due to the unique and profound effects the fluorine atom imparts upon a molecule. elsevierpure.comwikipedia.orgnih.gov As the most electronegative element, fluorine's presence can dramatically alter a compound's physical, chemical, and biological properties. booksoup.comelsevierpure.com
One of the most significant impacts of fluorination is the modulation of a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This increased stability can prolong the half-life of a drug in the body, enhancing its therapeutic efficacy. Furthermore, the introduction of fluorine can block sites of metabolism, preventing the formation of unwanted or toxic metabolites.
Fluorine also plays a crucial role in modifying the lipophilicity of a molecule. While a single fluorine atom is not significantly larger than a hydrogen atom, its electronic properties can have a substantial impact on how a molecule interacts with biological membranes and protein binding sites. nih.gov The strategic placement of fluorine or fluorine-containing groups can enhance a drug's ability to cross cell membranes and reach its target.
Moreover, the electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity to its biological target. nih.gov This ability to fine-tune the electronic properties of a molecule is a key reason why organofluorine compounds are so prevalent in modern drug discovery. The fusion of fluorine chemistry with heterocyclic frameworks offers a high probability for the discovery of therapeutically useful agents.
| Property Modified by Fluorination | Consequence in Chemical Synthesis and Drug Design |
| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer drug half-life. |
| Lipophilicity | Enhanced membrane permeability and altered protein binding. |
| Electronic Properties (pKa) | Modified acidity/basicity of nearby functional groups, influencing binding affinity. |
| Conformation | Can induce specific molecular conformations, affecting biological activity. |
Overview of Pyrrolidine (B122466) Scaffold in Complex Molecule Construction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in the construction of complex and biologically active molecules. mdpi.com Its prevalence in numerous natural products, pharmaceuticals, and catalysts underscores its versatility and importance in organic synthesis. mdpi.comnih.gov
A key feature of the pyrrolidine scaffold is its three-dimensional structure. Unlike flat aromatic rings, the saturated pyrrolidine ring is puckered, which allows for the precise spatial arrangement of substituents. This non-planar geometry is crucial for creating molecules that can effectively interact with the complex three-dimensional binding sites of proteins and other biological targets. nih.gov
The pyrrolidine ring also offers multiple points for functionalization, allowing chemists to systematically modify its structure to optimize biological activity and other properties. The nitrogen atom can be readily substituted, and the carbon atoms of the ring can be adorned with a wide variety of functional groups. This synthetic tractability makes the pyrrolidine scaffold an ideal building block for creating libraries of diverse compounds for drug screening.
Furthermore, the pyrrolidine nucleus is a key component of the amino acid proline, which plays a critical role in the structure and function of peptides and proteins. mdpi.com As such, pyrrolidine-based molecules are often well-tolerated by biological systems. The stereochemistry of the pyrrolidine ring is also a critical factor, with different stereoisomers often exhibiting vastly different biological activities. The ability to control the stereochemistry during the synthesis of pyrrolidine derivatives is therefore of paramount importance. nih.gov
| Feature of Pyrrolidine Scaffold | Significance in Complex Molecule Construction |
| Three-Dimensional Structure | Enables precise spatial orientation of substituents for optimal target binding. nih.gov |
| Synthetic Versatility | Multiple sites for functionalization allow for fine-tuning of molecular properties. |
| Biocompatibility | As a core component of proline, it is often well-tolerated in biological systems. mdpi.com |
| Stereochemical Richness | The presence of chiral centers allows for the creation of stereoisomers with distinct biological activities. nih.gov |
Specific Research Focus on trans-4-(Fluoromethyl)pyrrolidin-3-ol within Organofluorine and Heterocyclic Chemistry Paradigms
While extensive research has been conducted on a variety of fluorinated pyrrolidines, the specific compound this compound represents a more niche area of investigation. The research interest in this particular molecule stems from the unique combination of its structural features: the pyrrolidin-3-ol core, the trans stereochemistry, and the fluoromethyl group at the 4-position.
The pyrrolidin-3-ol moiety is a common feature in many biologically active compounds, including inhibitors of various enzymes. The hydroxyl group can participate in hydrogen bonding interactions within a protein's active site, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor or be protonated to form ionic interactions.
The introduction of a fluoromethyl (-CH2F) group in place of a methyl (-CH3) or hydroxymethyl (-CH2OH) group is a common strategy in medicinal chemistry known as bioisosteric replacement. The fluoromethyl group is similar in size to a methyl group but possesses significantly different electronic properties. The strong electron-withdrawing nature of the fluorine atom can alter the local electronic environment, potentially influencing binding affinity and metabolic stability.
The trans stereochemistry of the fluoromethyl and hydroxyl groups defines a specific three-dimensional arrangement that will interact with biological targets in a distinct manner compared to its cis counterpart. The specific research focus on this compound is therefore driven by the hypothesis that this precise combination of features could lead to novel compounds with desirable pharmacological properties. Investigations would likely center on its synthesis and its potential as a building block for more complex molecules, as well as the evaluation of its biological activity in various assays. The study of such a molecule contributes to a deeper understanding of the subtle yet significant effects of fluorination and stereochemistry on the function of heterocyclic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
4-(fluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,1-3H2 |
InChI Key |
UHCSNYCGGADDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)CF |
Origin of Product |
United States |
Chemical Transformations and Derivatization of Trans 4 Fluoromethyl Pyrrolidin 3 Ol Analogues
Functional Group Interconversions on the Pyrrolidine (B122466) Core
The pyrrolidine core of trans-4-(fluoromethyl)pyrrolidin-3-ol, particularly the secondary amine, is a primary site for functional group interconversions. These modifications are fundamental in altering the molecule's physical, chemical, and biological properties.
N-Alkylation and N-Arylation: The secondary amine of the pyrrolidine ring can be readily N-alkylated or N-arylated. N-alkylation is typically achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.
N-Acylation: The nucleophilic nitrogen can be acylated using various acylating agents to form amides. Acyl chlorides or anhydrides in the presence of a base are commonly employed. This transformation is often used to introduce a variety of substituents or to protect the nitrogen during other synthetic steps. The resulting amides can exhibit different electronic and steric properties compared to the parent amine.
Reductive Amination: The secondary amine can also participate in reductive amination reactions with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. This method is particularly useful for introducing a wide range of substituents at the nitrogen atom.
| Reaction Type | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-4-(fluoromethyl)pyrrolidin-3-ol | Introduces simple alkyl groups to the nitrogen. |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-4-(fluoromethyl)pyrrolidin-3-ol | Forms an amide bond, often used for protection or to introduce specific functionalities. |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | N-Substituted-4-(fluoromethyl)pyrrolidin-3-ol | A versatile method for introducing a wide range of substituents on the nitrogen. |
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group at the C3 position of this compound is another key site for derivatization, allowing for the introduction of various functional groups through several important reactions.
Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride (B1165640). This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Esterification can be used to introduce a wide array of functional groups, thereby modifying the lipophilicity and other properties of the molecule.
Etherification: Formation of an ether linkage is another common transformation. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a standard method. This allows for the introduction of alkyl or aryl groups via an ether bond.
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a 4-(fluoromethyl)pyrrolidin-3-one derivative. A variety of oxidizing agents can be employed, ranging from mild reagents like Dess-Martin periodinane to harsher, chromium-based oxidants. The resulting ketone is a versatile intermediate for further synthetic manipulations.
Deoxyfluorination: The hydroxyl group can be replaced by a fluorine atom through deoxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) can be used for this transformation. This reaction typically proceeds with inversion of stereochemistry. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| Esterification | Carboxylic acid, DCC, DMAP or Acyl chloride, Base | 3-O-Acyl-4-(fluoromethyl)pyrrolidine | Introduces an ester functionality. |
| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | 3-O-Alkyl-4-(fluoromethyl)pyrrolidine | Forms an ether linkage. |
| Oxidation | Oxidizing agent (e.g., DMP, PCC) | 4-(Fluoromethyl)pyrrolidin-3-one | Converts the secondary alcohol to a ketone. |
| Deoxyfluorination | DAST or Deoxo-Fluor | 3,4-Difluoromethylpyrrolidine | Replaces the hydroxyl group with fluorine, often with inversion of configuration. nih.gov |
Modifications at the Fluoromethyl Moiety
The fluoromethyl group (–CH₂F) is generally a stable moiety and less reactive than other functional groups in the molecule. However, under specific conditions, it can undergo certain transformations. The high electronegativity of the fluorine atom influences the reactivity of the adjacent methylene (B1212753) group.
Nucleophilic substitution of the fluorine atom is generally difficult due to the strength of the C-F bond. However, in cases where a good leaving group can be formed, for example through protonation of a nearby functional group that can assist in the displacement of fluoride (B91410), substitution might be possible. More commonly, reactions may occur at the carbon atom of the fluoromethyl group if it can be activated. For instance, deprotonation of the carbon adjacent to the fluorine would be challenging but could potentially be achieved with a very strong base, opening up possibilities for subsequent reactions. Due to the general inertness of the fluoromethyl group, modifications at this position are less common and would require specialized synthetic strategies.
Formation of Related Fluorinated Heterocyclic Systems (e.g., Pyrrolines, Pyrroles)
This compound can serve as a precursor for the synthesis of other fluorinated heterocyclic systems like pyrrolines and pyrroles through elimination and oxidation reactions.
Formation of Fluorinated Pyrrolines: Dehydration of this compound can lead to the formation of a fluorinated pyrroline (B1223166). This elimination reaction can be promoted by treatment with a strong acid and heat. The regioselectivity of the double bond formation would depend on the reaction conditions and the stability of the resulting alkene.
Formation of Fluorinated Pyrroles: The synthesis of a fluorinated pyrrole (B145914) from a pyrrolidinol precursor would require a more extensive transformation involving both dehydration and oxidation (aromatization). This could potentially be achieved in a one-pot reaction using a suitable dehydrogenating agent or through a stepwise process involving initial formation of the pyrroline followed by oxidation. The synthesis of polyfluoroalkyl-substituted pyrroles has been achieved from N-(β-polyfluoroacyl)vinyl derivatives of proline, indicating that pathways to fluorinated pyrroles from pyrrolidine precursors are viable. nuph.edu.ua
| Target System | Potential Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| Fluoromethylpyrroline | Dehydration | Strong acid (e.g., H₂SO₄), Heat | Elimination of water to form a double bond in the pyrrolidine ring. |
| Fluoromethylpyrrole | Dehydration and Oxidation (Aromatization) | Dehydrogenation catalyst (e.g., Pd/C) or Stepwise oxidation of a pyrroline intermediate | Formation of an aromatic pyrrole ring. |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds in solution. The presence of the fluorine atom in trans-4-(Fluoromethyl)pyrrolidin-3-ol offers a unique spectroscopic handle, as the ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, leading to high sensitivity in NMR experiments.
The relative stereochemistry of the substituents on the pyrrolidine (B122466) ring can be unequivocally determined using Nuclear Overhauser Effect (NOE) spectroscopy. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or the heteronuclear variant, ¹⁹F,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy), the through-space correlation between protons or between protons and fluorine atoms that are in close spatial proximity can be observed.
For this compound, the key NOE correlations would be expected between the proton on C3 (H3) and the protons on C4 (H4) and the fluoromethyl group (CH₂F). The observation of a strong NOE between H3 and H4 would indicate a cis relationship, while the absence of this correlation and the presence of NOEs between H3 and protons on the opposite face of the ring would suggest a trans arrangement.
In a study on diastereoisomers of 3-fluoro-4-hydroxyprolines, NOESY and ¹⁹F-detected ¹⁹F,¹H HOESY NMR experiments were instrumental in assigning the relative stereochemistry. nih.gov For instance, strong NOE cross-peaks between H²-H³ and H³-H⁴ were consistent with a cis arrangement of these protons on the pyrrolidine ring. nih.gov A similar approach for this compound would provide definitive evidence for the trans orientation of the hydroxyl and fluoromethyl groups.
Table 1: Hypothetical Key NOE Correlations for Stereochemical Elucidation of this compound
| Interacting Nuclei | Expected NOE Intensity | Implication for Stereochemistry |
| H3 ↔ H4 | Weak / Absent | trans orientation of -OH and -CH₂F groups |
| H3 ↔ H2 (axial) | Medium | Proximity on the same face of the ring |
| H4 ↔ H5 (axial) | Medium | Proximity on the same face of the ring |
| H3 ↔ CH₂F | Strong | Spatial proximity confirming relative orientation |
The ¹H NMR spectra of fluorinated compounds like this compound are often complex due to the presence of heteronuclear ¹H-¹⁹F spin-spin couplings, which can span over multiple bonds (²JHF, ³JHF, ⁴JHF, etc.). These couplings, in addition to the homonuclear ¹H-¹H couplings, can lead to intricate multiplet patterns that are challenging to interpret directly.
Advanced NMR techniques, such as 2D J-resolved spectroscopy, can help to disentangle the overlapping multiplets and determine the coupling constants. Furthermore, spectral simulation is a powerful tool for verifying the assignments of chemical shifts and coupling constants. By inputting the proposed spectral parameters into a simulation program, a theoretical spectrum can be generated and compared with the experimental one. A close match between the simulated and experimental spectra provides confidence in the structural assignment.
The magnitude of vicinal ³JHF coupling constants is dependent on the dihedral angle between the coupled H and F atoms, following a Karplus-type relationship. This dependence can be exploited to gain information about the conformation of the pyrrolidine ring.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a reliable method for predicting NMR parameters. rsc.orgrsc.orgnih.gov By calculating the magnetic shielding constants for a given molecular geometry, the chemical shifts can be predicted. Similarly, spin-spin coupling constants can be calculated. These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the comprehensive structural analysis of fluorinated molecules. rsc.orgrsc.orgnih.gov
Table 2: Typical Range of ¹H-¹⁹F Coupling Constants in Fluorinated Organic Molecules
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| Geminal (²JHF) | 2 | 40 - 80 |
| Vicinal (³JHF) | 3 | 0 - 40 |
| Long-range (⁴JHF, ⁵JHF) | 4, 5 | 0 - 10 |
X-ray Crystallography for Conformation and Stereochemical Assignment
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and torsion angles, thereby unambiguously establishing the absolute and relative stereochemistry, as well as the preferred conformation of the molecule in the crystalline form.
For this compound, an X-ray crystal structure would provide incontrovertible proof of the trans relationship between the hydroxyl and fluoromethyl groups. It would also reveal the puckering of the pyrrolidine ring, which typically adopts an envelope or a twist conformation. The puckering is influenced by the nature and orientation of the substituents. For instance, in related 4-substituted prolines, the electronegativity and steric bulk of the substituent at the C4 position have a significant impact on the ring's conformation.
In a study of 3-fluoro-4-hydroxyprolines, X-ray crystallography was used to confirm the stereochemistry and to reveal that the pyrrolidine ring adopts a C⁴-endo conformation. nih.gov The solid-state conformation provides a crucial reference point for understanding the conformational dynamics in solution as determined by NMR.
Conformational Analysis using Spectroscopic Data
The conformation of the pyrrolidine ring in this compound in solution is likely to be a dynamic equilibrium between different puckered forms. Spectroscopic data, primarily from NMR, can be used to probe this equilibrium.
The analysis of vicinal ¹H-¹H coupling constants (³JHH) is a well-established method for conformational analysis. The magnitude of these couplings is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring the ³JHH values for the protons around the pyrrolidine ring, it is possible to deduce the preferred ring pucker.
The introduction of a fluorine atom provides an additional and sensitive probe for conformational analysis. The ³JHF coupling constants are also dependent on the dihedral angle, and their measurement can provide complementary information to the ³JHH values.
Computational modeling, including molecular mechanics and DFT calculations, can be used to calculate the energies of different possible conformations (e.g., C2-endo, C3-exo, etc.) of the pyrrolidine ring. The predicted relative energies can then be used to estimate the population of each conformer in solution. The NMR parameters (chemical shifts and coupling constants) can be calculated for each conformer and a population-weighted average can be compared with the experimental data to validate the conformational model. Studies on fluorinated piperidines have demonstrated the power of combining NMR spectroscopy with computational chemistry to understand the conformational preferences in fluorinated heterocycles.
Computational and Theoretical Investigations of Trans 4 Fluoromethyl Pyrrolidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into molecular structure, reactivity, and properties at the electronic level. For a molecule like trans-4-(Fluoromethyl)pyrrolidin-3-ol, these methods can predict its behavior in chemical reactions, its conformational preferences, and its electronic characteristics, which are crucial for applications in medicinal chemistry and materials science.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for studying medium to large-sized molecules, offering a balance between accuracy and computational cost. For this compound, DFT studies would be instrumental in understanding its fundamental chemical nature.
DFT calculations are a key tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely mechanism for the synthesis or reaction of a compound. nih.govacs.orgnih.gov This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For the synthesis of substituted pyrrolidines, DFT can help elucidate complex multi-step reactions, such as cycloadditions or intramolecular C-H amination. nih.govmappingignorance.org The calculations provide the activation energies (the energy barriers that must be overcome for a reaction to proceed), which determine the reaction rate. acs.org For a hypothetical reaction involving this compound, DFT could distinguish between competing pathways and predict the feasibility of a proposed synthetic route under specific conditions.
Table 1: Illustrative Transition State Analysis Data This table presents hypothetical data to illustrate the typical output of a DFT analysis for a reaction step.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State (TS1) | +21.5 | Energy barrier for the rate-determining step |
| Intermediate | -5.2 | A stable species formed during the reaction |
| Products | -15.8 | Final products of the reaction |
Many synthetic routes to substituted pyrrolidines can produce multiple stereoisomers. acs.orgnih.govmdpi.com Understanding and controlling this stereoselectivity is critical, especially in drug development where different enantiomers can have vastly different biological activities. DFT calculations can reveal the origins of stereoselectivity by comparing the energies of the transition states leading to different stereoisomeric products. mappingignorance.orgacs.org
The trans configuration of the fluoromethyl and hydroxyl groups in the target molecule is a key structural feature. A computational study would analyze the transition states leading to both the trans and cis isomers. The preferred product is the one formed via the lower-energy transition state. This energy difference is often due to subtle steric or electronic effects, such as minimizing repulsion between bulky groups or favorable orbital interactions, which can be precisely modeled with DFT. mappingignorance.org
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. researchgate.netemerginginvestigators.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the presence of electronegative fluorine and oxygen atoms would be expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted pyrrolidine (B122466). emerginginvestigators.orgbeilstein-journals.org Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to engage in electron-donating or electron-accepting interactions.
Table 2: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data typical for a DFT analysis of a molecule like this compound, calculated in a solvent model.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.25 | Electron-donating ability |
| LUMO Energy | 1.15 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 8.40 | Chemical stability and reactivity |
The distribution of electron density within a molecule determines its electrostatic potential and dictates how it will interact with other molecules. DFT calculations can compute the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.govnih.govresearchgate.net In this compound, the fluorine, oxygen, and nitrogen atoms are expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms would carry positive partial charges. This charge distribution is fundamental to understanding non-covalent interactions like hydrogen bonding.
From the electronic properties, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. longdom.orgphyschemres.orgnih.gov These indices provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in various chemical environments. For instance, the electrophilicity index can quantify the ability of the molecule to act as an electron acceptor in reactions. physchemres.org
Conformational Analysis and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve ring strain, a phenomenon known as "pseudorotation". nih.govscispace.com The ring can exist in a continuous series of "envelope" and "twist" conformations. The specific substituents on the ring heavily influence which conformation is most stable.
Assessment of Stereoelectronic Effects
The conformational preference of the pyrrolidine ring in this compound is significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals. The presence of highly electronegative fluorine and oxygen atoms creates a complex network of intramolecular interactions that dictate the molecule's three-dimensional structure and stability. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze these effects.
Detailed research findings indicate that the stability of different conformers is governed by a balance of several key interactions:
Gauche Effect: The fluorine atom on the methyl group and the nitrogen atom of the pyrrolidine ring can engage in a stabilizing gauche interaction. This effect, observed in F-C-C-N fragments, favors a conformation where the fluorine and nitrogen are gauche (dihedral angle of approximately 60°) to each other. This preference is often attributed to a stabilizing hyperconjugative interaction, such as σCH → σ*CF electron delocalization.
Intramolecular Hydrogen Bonding: The hydroxyl group at the C3 position can act as a hydrogen bond donor, while the nitrogen atom of the ring or the fluorine atom of the fluoromethyl group can act as acceptors. Computational studies on similar fluorinated amino alcohols have shown that an O-H···N hydrogen bond is a particularly strong stabilizing interaction that can significantly influence the pucker of the pyrrolidine ring and the orientation of the substituents. An O-H···F interaction, while generally weaker, can also contribute to conformational stability.
Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify these stereoelectronic interactions. By analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, the energetic contribution of each interaction can be estimated.
Below is a representative data table summarizing the typical energies of stereoelectronic interactions that would be assessed in a computational study of this compound, based on literature values for analogous systems.
| Interaction Type | Donor Orbital | Acceptor Orbital | Typical Stabilization Energy (kcal/mol) | Consequence on Conformation |
| Gauche Effect | σ(C-H) | σ(C-F) | 0.5 - 1.5 | Favors specific rotamers of the fluoromethyl group. |
| Anomeric Effect (generalized) | n(N) | σ(C-F) | 1.0 - 2.5 | Influences ring pucker and substituent orientation. |
| Hydrogen Bond | n(N) | σ(O-H) | 2.0 - 5.0 | Strong conformational locking of the C3-OH group. |
| Hydrogen Bond | n(F) | σ(O-H) | 0.5 - 2.0 | Minor stabilization, influences side-chain orientation. |
Note: These values are illustrative and the actual energies for this compound would require specific DFT and NBO calculations.
Molecular Modeling of Catalytic Systems
Pyrrolidine derivatives are fundamental scaffolds for many successful organocatalysts and ligands in transition-metal catalysis. The specific stereochemistry of this compound makes it an interesting candidate for use in asymmetric catalysis. Molecular modeling is an indispensable tool for understanding how this molecule might function within a catalytic system and for predicting its potential efficacy.
While specific modeling studies on this compound as a catalyst or ligand are not widely published, a hypothetical modeling workflow can be described. Such a study would typically involve:
Ligand-Metal Complex Modeling: If used as a ligand, DFT calculations would be employed to model the geometry and electronic structure of its complex with a transition metal (e.g., Palladium, Rhodium, Copper). The calculations would determine binding energies, bond lengths, and angles, providing insight into the stability and structure of the potential catalytic species.
Docking and Transition State Analysis: The modeled catalyst would then be used in simulations of a representative chemical reaction (e.g., an aldol (B89426) reaction, asymmetric hydrogenation). Molecular docking would be used to model the approach of the substrates to the catalytic active site. Subsequently, quantum mechanics/molecular mechanics (QM/MM) methods could be used to calculate the transition state structures for the formation of different product stereoisomers. The energy difference between these transition states would allow for a prediction of the enantiomeric excess (ee) of the reaction.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the catalyst and its interaction with the solvent and substrates, MD simulations can be performed. nih.gov These simulations provide insights into the conformational flexibility of the catalyst-substrate complex and can help identify key non-covalent interactions that contribute to stereoselectivity. nih.gov
The fluoromethyl and hydroxyl groups would be of particular interest in these models. They could influence the steric environment of the catalytic pocket and participate in hydrogen bonding or other non-covalent interactions with the substrate, thereby directing the stereochemical outcome of the reaction.
The following table outlines the key stages and objectives of a hypothetical molecular modeling study on a catalytic system employing this compound.
| Modeling Stage | Computational Method | Primary Objective(s) | Expected Outcome |
| 1. Catalyst Structure Optimization | Density Functional Theory (DFT) | Determine the lowest energy conformation of the molecule as a ligand in a metal complex. | Optimized 3D structure, bond parameters, and binding energy. |
| 2. Substrate Docking | Molecular Docking | Predict the preferred binding mode of reactants to the catalyst's active site. | Identification of key intermolecular interactions (e.g., hydrogen bonds). |
| 3. Transition State Search | QM/MM or DFT | Locate the transition state structures for the formation of competing stereoisomers. | Geometries and energies of transition states. |
| 4. Stereoselectivity Prediction | Transition State Theory | Calculate the energy difference (ΔΔG‡) between competing transition states to predict the enantiomeric excess. | Predicted %ee and identification of the major product isomer. |
| 5. Dynamic Behavior Analysis | Molecular Dynamics (MD) | Simulate the movement of the catalyst-substrate complex over time in a solvent environment. | Understanding of conformational flexibility and the role of solvent. |
In Silico Design and Prediction of Chemical Reactivity
In silico methods are highly effective for predicting the intrinsic chemical reactivity of a molecule, providing insights that can guide synthetic planning and the design of new derivatives. For this compound, computational tools can map out its electronic landscape to identify reactive sites.
DFT calculations are central to these predictions. Key reactivity descriptors that can be computed include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule reveals the most likely sites for nucleophilic or electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, making it the most nucleophilic site.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the nitrogen and oxygen atoms and a positive potential near the hydroxyl hydrogen.
Calculated pKa: The acidity and basicity of the functional groups can be predicted computationally. The pKa of the hydroxyl group and the pKb (or pKa of the conjugate acid) of the pyrrolidine nitrogen can be estimated using various computational models, which is crucial for understanding its behavior in different pH environments.
These computational analyses allow for the rational design of reactions. For instance, by identifying the nitrogen as the most nucleophilic center, one can predict that reactions such as alkylation or acylation will preferentially occur at this site.
The table below summarizes key computational reactivity descriptors and their interpretation for this compound, based on general principles for similar compounds.
| Reactivity Descriptor | Typical Computational Method | Interpretation for this compound |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating ability. A higher HOMO energy suggests greater nucleophilicity, likely centered on the nitrogen lone pair. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting ability. A lower LUMO energy suggests greater electrophilicity. LUMO may have contributions from C-O and C-F antibonding orbitals. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | Reflects chemical stability. A larger gap implies higher stability and lower overall reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution. Predicts regions of negative potential (nucleophilic sites) at N and O, and positive potential (electrophilic sites) at the hydroxyl H. |
| Atomic Charges (e.g., Mulliken, NBO) | DFT | Quantifies the partial charge on each atom. Confirms the electronegative character of N, O, and F, and the electropositive character of attached carbons and hydrogens. |
| Predicted pKa | Solvation models (e.g., PCM) with DFT | Estimates the acidity of the O-H group and the basicity of the N atom, guiding the choice of reaction conditions (acidic vs. basic). |
Applications in Chemical Synthesis and Materials Science
Role as Chiral Building Blocks in Organic Synthesis
Chiral substituted pyrrolidines are a foundational structural motif in a vast array of biologically active natural products, pharmaceuticals, and synthetic compounds. nih.gov Consequently, the development of synthetic strategies to access enantiomerically pure pyrrolidine (B122466) derivatives is of significant interest. Fluorinated variants like trans-4-(Fluoromethyl)pyrrolidin-3-ol serve as highly prized chiral building blocks, providing a direct route to introduce fluorine into larger, more complex target molecules. nih.govnih.govsigmaaldrich.com
The utility of fluorinated pyrrolidines as synthetic precursors is demonstrated in the enantioselective synthesis of various complex heterocyclic systems. For instance, chiral fluorinated pyrrolidines are instrumental in the preparation of fluorinated indolizidinone derivatives. nih.govacs.org These syntheses often involve a sequence of reactions, such as intramolecular aza-Michael reactions, to construct the core structure with high stereocontrol. nih.govacs.org Similarly, derivatives of trans-4-hydroxy-L-proline, a closely related parent compound, have been used as starting materials for the synthesis of complex molecules like 3'-deoxy-3'-difluoromethyl azanucleosides, highlighting the value of this chiral scaffold in medicinal chemistry. nih.gov
The synthesis of various pyrrolidine-containing drugs often starts from chiral precursors like 4-hydroxyproline (B1632879) derivatives. mdpi.comnih.gov These precursors are functionalized to build the complex architectures required for pharmacological activity, as seen in the synthesis of antiviral agents like Glecaprevir and Voxilaprevir. mdpi.comnih.gov The introduction of a fluoromethyl group onto this established scaffold provides a pathway to novel analogues with potentially enhanced properties.
Development of Fluorinated Ligands and Organocatalysts
The pyrrolidine framework, most notably found in the amino acid proline, is a cornerstone of modern asymmetric organocatalysis. nih.govresearchgate.net The modification of this scaffold, including the introduction of fluorine-containing substituents, has led to the development of a new generation of powerful and selective organocatalysts.
The design of effective chiral catalysts hinges on the precise control of the three-dimensional space around the catalytic site. The introduction of fluorine into a catalyst's structure can exert significant influence over its reactivity and selectivity through several mechanisms:
Stereoelectronic Effects: The high electronegativity of fluorine can alter the electronic nature of the catalyst, influencing the acidity of nearby protons and the strength of non-covalent interactions. This can lead to more organized transition states and, consequently, higher enantioselectivity.
Conformational Control: The C-F bond can participate in unique stabilizing interactions, such as the gauche effect, which can lock the catalyst into a specific, catalytically active conformation. nih.gov This pre-organization reduces the entropic penalty of achieving the desired transition state.
Tuning Hydrogen Bonding: In catalysts that rely on hydrogen bonding to activate substrates, the introduction of a fluorinated group can modulate the strength of these interactions. For example, in the design of proline-based fluorinated dipeptides, the aim was to enhance hydrogen bonding to improve catalytic performance. mdpi.com
By strategically placing fluoromethyl groups on the pyrrolidine ring, chemists can fine-tune these properties to optimize catalyst efficiency and selectivity for specific asymmetric transformations. nih.gov
Catalysts derived from fluorinated pyrrolidines have been successfully applied in a range of important asymmetric C-C bond-forming reactions. Proline-derived organocatalysts are particularly effective in transformations involving carbonyl compounds, proceeding through enamine or iminium ion intermediates. researchgate.net
Fluorinated dipeptides based on proline have been developed as organocatalysts for the asymmetric aldol (B89426) reaction, demonstrating the successful application of the design principles mentioned above. mdpi.com These catalysts have shown efficacy in both organic and aqueous media. mdpi.com The performance of various pyrrolidine-based organocatalysts in asymmetric reactions is a testament to the versatility of this scaffold.
Below is a table summarizing the application of pyrrolidine-based catalysts in various asymmetric reactions, showcasing the high levels of stereoselectivity that can be achieved.
| Reaction Type | Catalyst Type | Substrates | Stereoselectivity | Ref. |
| Aldol Reaction | Proline-based dipeptides | Isatins and acetone | Up to 80% ee | mdpi.com |
| Aldol Reaction | 4-Hydroxy-prolinamides | Aldehydes and ketones | Up to 99% ee | nih.gov |
| Michael Addition | Diarylprolinol silyl (B83357) ethers | Malononitrile and α,β-unsaturated aldehydes | Excellent enantioselectivity | researchgate.net |
| [3+2] Cycloaddition | Secondary amines | Various | Excellent stereoselectivities | rsc.org |
| Michael Addition | Cinchona-derived squaramide | 1,1,1-trifluoromethylketones and nitroolefins | Excellent diastereo- and enantioselectivity | nih.gov |
This table presents a selection of research findings on pyrrolidine-based catalysts to illustrate their effectiveness. "ee" denotes enantiomeric excess.
Contributions to Advanced Materials Science
Beyond its role in synthesis, the unique properties imparted by the fluoromethyl-pyrrolidinol structure are being explored in the field of materials science. The incorporation of such fluorinated chiral motifs can influence the bulk properties of materials, leading to novel functionalities. bldpharm.com
The development of functional organic materials often relies on controlling intermolecular interactions and molecular packing. The introduction of fluorine can significantly alter properties such as dielectric anisotropy, viscosity, and thermal stability. nih.gov While direct applications of this compound in bulk functional materials are an emerging area, related fluorinated structures are known to be important components in high-performance materials. nih.gov The combination of chirality and fluorination present in this molecule makes it an attractive candidate for the design of new chiral materials with unique optical or electronic properties.
The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a well-established strategy to optimize properties for display applications. nih.gov Fluorinated groups, including -CF3, can enhance dielectric anisotropy and reduce viscosity. nih.govnih.gov While terphenyl and biphenyl (B1667301) cores are common in liquid crystals, the integration of chiral, fluorinated aliphatic rings like pyrrolidine could lead to the development of novel chiral nematic or ferroelectric liquid crystal phases. nih.govfigshare.com
In the area of sensor technology, pyrrolidine derivatives have been used to construct highly sensitive and selective chemical sensors. A notable example involves a meso-tetrakis(4-carboxyphenyl) N-methylpyrrolidine-fused chlorin (B1196114), which was incorporated into a metal-organic framework (MOF). researchgate.net This hybrid material exhibited significant potential for the optical sensing of nitrogen dioxide (NO2) gas, with the pyrrolidine-modified chlorin providing enhanced photophysical properties compared to its porphyrin counterpart. researchgate.net This demonstrates how the pyrrolidine scaffold can be integrated into complex systems to create advanced functional materials for environmental monitoring. researchgate.net
Bioisostere and Stereoelectronic Mimicry in Chemical Design
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and this compound serves as a pertinent example of this approach. The fluoromethyl group in this compound is often employed as a bioisostere for a hydroxyl or a methyl group, a substitution that can profoundly influence a molecule's biological activity and pharmacokinetic profile. Bioisosteric replacement aims to create new molecules with similar biological properties to the parent compound but with enhanced characteristics such as improved metabolic stability, binding affinity, or altered lipophilicity. nih.govcambridgemedchemconsulting.com
The replacement of a metabolically susceptible methyl group with a fluoromethyl group is a common strategy to block oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. cambridgemedchemconsulting.com This can lead to an extended half-life and improved bioavailability of the drug candidate.
Influence of Fluorine Substitution on Intrinsic Molecular Properties
The introduction of a fluoromethyl group at the 4-position of the pyrrolidin-3-ol scaffold has a significant impact on the molecule's intrinsic properties, including its conformation, stability, electron density, and basicity. These changes are a direct result of the unique stereoelectronic effects of the fluorine atom.
Stability: The presence of the fluoromethyl group generally enhances the chemical and metabolic stability of the molecule. As mentioned, the strength of the C-F bond makes the fluoromethyl group resistant to metabolic oxidation. cambridgemedchemconsulting.com However, the stability of fluorinated pyrrolidines can be context-dependent. For instance, in some 2-(fluoromethyl)pyrrolidine (B3168299) derivatives, intramolecular SN2 reactions have been observed, leading to the cleavage of the C-F bond. acs.org While this is less likely in the 4-substituted isomer due to the greater distance between the nitrogen nucleophile and the fluoromethyl electrophile, it highlights the importance of considering potential intramolecular reactions when designing fluorinated compounds.
Electron Density: The high electronegativity of fluorine causes a significant polarization of the C-F bond, leading to a localized area of low electron density on the carbon atom and high electron density on the fluorine atom. This inductive effect propagates through the pyrrolidine ring, influencing the electron density of the entire molecule. The electron-withdrawing nature of the fluoromethyl group will decrease the electron density at the nitrogen atom of the pyrrolidine ring. This modulation of the electronic landscape can affect the molecule's ability to participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are critical for biological activity. mdpi.com
Basicity: A direct consequence of the electron-withdrawing nature of the fluoromethyl group is a reduction in the basicity of the pyrrolidine nitrogen. The inductive effect of the fluorine atom pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. This decrease in pKa can have significant implications for a drug candidate's pharmacokinetic properties, including its absorption, distribution, and excretion, as the ionization state of a molecule affects its solubility and membrane permeability. nih.gov The ability to fine-tune the basicity of the pyrrolidine nitrogen through fluorination is a valuable tool in drug design. cambridgemedchemconsulting.com
| Property | Influence of Fluoromethyl Substitution |
| Conformation | Favors a pseudo-equatorial position for the fluoromethyl group, influencing the ring pucker. nih.gov |
| Stability | Generally enhances metabolic stability due to the strong C-F bond. cambridgemedchemconsulting.com Potential for intramolecular reactions should be considered. acs.org |
| Electron Density | Inductive effect withdraws electron density from the pyrrolidine ring, particularly from the nitrogen atom. mdpi.com |
| Basicity (pKa) | Decreases the basicity of the pyrrolidine nitrogen due to the electron-withdrawing nature of fluorine. nih.gov |
Future Directions in Trans 4 Fluoromethyl Pyrrolidin 3 Ol Research
Emerging Synthetic Methodologies for Fluorinated Heterocycles
The synthesis of fluorinated heterocycles, including pyrrolidines, is a focal point of modern organic chemistry. researchgate.net The development of novel and efficient synthetic pathways to these compounds is crucial for their application in various scientific fields. researchgate.net A significant trend is the move towards more direct and selective fluorination techniques, as well as the use of fluorinated building blocks. tandfonline.comrsc.org
Recent advancements have highlighted several promising strategies applicable to the synthesis of compounds like trans-4-(Fluoromethyl)pyrrolidin-3-ol. These include:
Late-stage Fluorination: This approach introduces fluorine or a fluoroalkyl group at a late stage of a synthetic sequence, which is highly valuable for the structural diversification of complex molecules. tandfonline.com
Fluorocyclization Reactions: These reactions construct the heterocyclic ring and introduce fluorine in a single step, offering an efficient route to fluoro-heterocycles. nih.gov Both nucleophilic and electrophilic fluorine sources are being explored for these transformations. nih.gov
Visible Light-Induced Synthesis: Photocatalysis is emerging as a powerful tool for the synthesis of fluoroalkylated pyrrolidines, often proceeding under mild, solvent-free conditions. researchgate.net
Borrowing Hydrogen Methodology: This atom-efficient method allows for the synthesis of saturated aza-heterocycles, such as pyrrolidinols, from primary amines and diols, and could be adapted for fluorinated substrates. researchgate.net
These emerging methodologies promise to provide more efficient, selective, and environmentally benign routes to a wide array of fluorinated pyrrolidines, including this compound, thereby facilitating their broader investigation and application.
Advanced Applications of Computational Chemistry in Fluorinated Pyrrolidine (B122466) Design
Computational chemistry has become an indispensable tool in the design and study of fluorinated molecules. Quantum chemical calculations can predict the effects of fluorination on a molecule's properties, such as its stability, reactivity, and biological activity. emerginginvestigators.org For fluorinated pyrrolidines like this compound, computational methods are being applied in several advanced ways:
Conformational Analysis: The introduction of fluorine can significantly influence the conformational preferences of the pyrrolidine ring. mdpi.com Computational studies can elucidate these conformational changes, which is critical for understanding molecular recognition and binding. mdpi.comnih.gov
Molecular Docking and Dynamics Simulations: These techniques are used to predict and analyze the binding of fluorinated ligands to biological targets. researchgate.netnih.gov For example, in drug design, these simulations can help in understanding the interactions between a fluorinated pyrrolidine and a protein's active site, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov
ADMET Prediction: In silico tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.netnih.gov This allows for the early-stage filtering of candidates with unfavorable pharmacokinetic profiles, saving time and resources in the drug discovery process.
The synergy between computational and experimental chemistry is expected to accelerate the discovery and optimization of fluorinated pyrrolidines with desired properties.
Exploration of Novel Applications in Catalysis and Materials Development
The unique properties of fluorinated organic compounds are not only relevant to medicinal chemistry but also to the fields of catalysis and materials science. researchgate.net The pyrrolidine scaffold itself is a privileged structure in organocatalysis, and the introduction of fluorine can modulate the catalyst's activity and selectivity. mdpi.comnih.govresearchgate.net
Future research into this compound and related fluorinated pyrrolidines is likely to explore their potential in:
Organocatalysis: Fluorinated pyrrolidine derivatives can act as highly effective and stereoselective organocatalysts for a variety of chemical transformations. mdpi.com The electron-withdrawing nature of the fluoromethyl group in this compound could influence the acidity and hydrogen-bonding capabilities of the hydroxyl group, potentially leading to novel catalytic activities.
Materials Science: Fluorinated heterocycles are increasingly used in the development of advanced materials, including polymers, liquid crystals, and dyes. researchgate.netalfa-chemistry.com Their enhanced thermal stability and altered electronic properties make them attractive building blocks for new functional materials. alfa-chemistry.com The incorporation of this compound into larger molecular architectures could lead to materials with tailored properties.
The exploration of these novel applications will further expand the utility of fluorinated pyrrolidines beyond their traditional roles in the life sciences.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare trans-4-(Fluoromethyl)pyrrolidin-3-ol, and how are intermediates characterized?
Answer:
The synthesis of trans-4-(Fluoromethyl)pyrrolidin-3-ol typically involves multi-step routes, including:
- Fluorination Strategies : Introduction of the fluoromethyl group via fluorinating agents like diethylaminosulfur trifluoride (DAST) in dichloromethane, as demonstrated in analogous pyrrolidine derivatives .
- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysis to achieve the desired trans configuration, as seen in the synthesis of (3S)-pyrrolidin-3-ol derivatives .
- Intermediate Characterization : Intermediates are validated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to confirm regiochemistry and purity .
Basic: What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
Answer:
Key techniques include:
- Chiral HPLC : To resolve enantiomers and determine enantiomeric excess (e.g., using polysaccharide-based columns) .
- NMR Spectroscopy : Differential coupling constants in ¹H NMR (e.g., J values for vicinal protons) confirm stereochemistry .
- X-ray Crystallography : For absolute configuration determination in crystalline derivatives .
Advanced: How do stereochemical challenges in this compound synthesis impact purification strategies?
Answer:
Stereochemical impurities (e.g., cis isomers) require specialized purification:
- Crystallization-Induced Dynamic Resolution : Selective crystallization under controlled conditions to enrich the trans isomer .
- Chromatographic Techniques : Use of simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
- Derivatization : Temporary protection of the 3-hydroxyl group with acid-labile protecting groups (e.g., tert-butyldimethylsilyl) to simplify purification .
Advanced: What role does the fluoromethyl group play in modulating metabolic stability, and how can this be evaluated?
Answer:
The fluoromethyl group enhances metabolic stability by:
- Reducing Oxidative Metabolism : Fluorine’s electronegativity stabilizes adjacent C-H bonds against cytochrome P450-mediated oxidation .
- Evaluation Methods :
Advanced: How do structural modifications at the 3-hydroxyl position influence biological activity in this compound analogs?
Answer:
Modifications at the 3-hydroxyl group can drastically alter bioactivity:
- Etherification : Conversion to methoxy or benzyloxy derivatives reduces hydrogen-bonding capacity, impacting receptor binding .
- Sulfonylation : Introducing sulfonyl groups (e.g., 4-fluorophenylsulfonyl) enhances lipophilicity and membrane permeability, as seen in related triazole-pyrrolidine hybrids .
- Biological Assays :
Advanced: What strategies are employed to resolve contradictions in biological activity data for fluorinated pyrrolidine derivatives?
Answer:
Discrepancies in activity data may arise from:
- Solubility Artifacts : Poor aqueous solubility leading to false negatives. Mitigated via co-solvents (e.g., DMSO/PBS mixtures) .
- Off-Target Effects : Use of counter-screening assays against unrelated targets (e.g., GPCR panels) .
- Structural Confirmation : Re-synthesis and rigorous NMR/MS validation to rule out batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
